4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring through a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is known for its bioactivity, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
The benzimidazole scaffold is common in different anti-HCV agents with different modes of actions . 2-Aryl benzimidazole-5-carboxylic acids represent a class of HCV NS5B RNA polymerase inhibitors . These inhibitors act as allosteric inhibitors and block the polymerase before elongation .
Biochemical Pathways
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that this compound could have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s bioactivity makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar bioactivity.
Benzimidazole N-oxides: Oxidized forms of benzimidazole with distinct chemical properties.
N-Benzylpiperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQDMFNEGLORE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.